molecular formula C15H16N4O3S B11029244 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11029244
M. Wt: 332.4 g/mol
InChI Key: MSBQOHASZULHGG-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features both indole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole derivative is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Thiadiazole Formation: The thiadiazole ring is formed by the cyclization of a thiosemicarbazide derivative with a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the methoxylated indole with the thiadiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The indole and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted indole and thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its indole and thiadiazole components.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of both indole and thiadiazole rings suggests it may interact with multiple biological targets.

Industry

In industry, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure could lend itself to applications in nanotechnology or materials science.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide likely involves interactions with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can mimic tryptophan, allowing it to interact with proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methoxy-1H-indol-1-yl)-N-(2-thiazolyl)acetamide
  • 2-(5-methoxy-1H-indol-1-yl)-N-(2-pyridyl)acetamide
  • 2-(5-methoxy-1H-indol-1-yl)-N-(2-benzothiazolyl)acetamide

Uniqueness

Compared to these similar compounds, 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to the presence of the methoxymethyl group on the thiadiazole ring. This structural feature may enhance its solubility, stability, and biological activity, making it a more versatile compound for various applications.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C15H16N4O3S/c1-21-9-14-17-18-15(23-14)16-13(20)8-19-6-5-10-7-11(22-2)3-4-12(10)19/h3-7H,8-9H2,1-2H3,(H,16,18,20)

InChI Key

MSBQOHASZULHGG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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